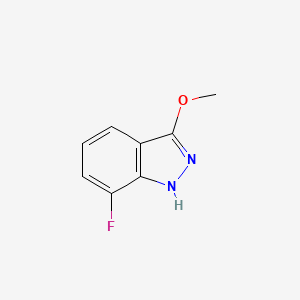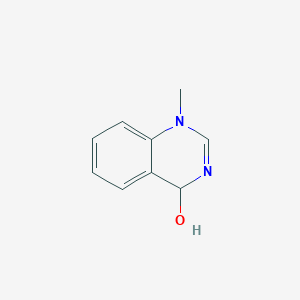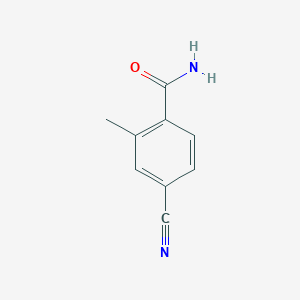
4-Methyl-1H-indole-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1H-indole-1-carbonitrile is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are present in many natural products and pharmaceuticals. The compound this compound has a molecular formula of C10H8N2 and is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Methyl-1H-indol-1-carbonitril beinhaltet typischerweise die Reaktion von 4-Methylindol mit Cyanbromid. Die Reaktion wird in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat durchgeführt. Die Reaktionsbedingungen beinhalten in der Regel das Erhitzen der Mischung unter Rückfluss in einem geeigneten Lösungsmittel wie Acetonitril oder Dimethylformamid (DMF) über mehrere Stunden, um eine vollständige Umsetzung zu gewährleisten.
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion von 4-Methyl-1H-indol-1-carbonitril kontinuierliche Strömungsreaktoren umfassen, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu erhöhen. Die Verwendung von Katalysatoren und fortschrittlichen Reinigungsverfahren wie Umkristallisation und Chromatographie stellt die Produktion von hochreinen Verbindungen sicher, die für verschiedene Anwendungen geeignet sind.
Analyse Chemischer Reaktionen
Reaktionstypen
4-Methyl-1H-indol-1-carbonitril unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu verschiedenen Oxidationsprodukten oxidiert werden, abhängig von den verwendeten Reagenzien und Bedingungen.
Reduktion: Reduktionsreaktionen können die Nitrilgruppe in ein Amin oder andere funktionelle Gruppen umwandeln.
Substitution: Elektrophile Substitutionsreaktionen sind häufig, wobei der Indolring mit Elektrophilen reagiert, um substituierte Produkte zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) und Wasserstoffgas (H2) in Gegenwart eines Katalysators verwendet.
Substitution: Elektrophile wie Halogene (Cl2, Br2) und Sulfonylchloride (RSO2Cl) werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Indole, Amine und andere funktionalisierte Derivate, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien.
4. Wissenschaftliche Forschungsanwendungen
4-Methyl-1H-indol-1-carbonitril hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Baustein bei der Synthese komplexerer organischer Moleküle und Pharmazeutika verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Untersucht auf seine potenzielle Verwendung in der Arzneimittelentwicklung und als Pharmakophor in der pharmazeutischen Chemie.
Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Methyl-1H-indol-1-carbonitril beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und -wegen. Die Verbindung kann an bestimmte Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Der genaue Mechanismus hängt von der spezifischen Anwendung und dem untersuchten biologischen System ab.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1H-indole-1-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Methyl-1H-indole-1-carbonitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Indol: Die Stammverbindung, bekannt für ihre breite Palette von biologischen Aktivitäten.
4-Methylindol: Eine eng verwandte Verbindung mit ähnlichen chemischen Eigenschaften.
1H-Indol-3-carbonitril: Ein weiteres Indolderivat mit einer Nitrilgruppe an einer anderen Position.
Einzigartigkeit
4-Methyl-1H-indol-1-carbonitril ist einzigartig aufgrund des Vorhandenseins sowohl einer Methylgruppe als auch einer Nitrilgruppe am Indolring. Diese Kombination funktioneller Gruppen verleiht ihm besondere chemische Eigenschaften und Reaktivität, was es für verschiedene Forschungsanwendungen wertvoll macht.
Eigenschaften
Molekularformel |
C10H8N2 |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
4-methylindole-1-carbonitrile |
InChI |
InChI=1S/C10H8N2/c1-8-3-2-4-10-9(8)5-6-12(10)7-11/h2-6H,1H3 |
InChI-Schlüssel |
RSTDDGBMHDPVML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CN(C2=CC=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7R,8AR)-7-methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11918499.png)








![2-Fluoro-8-azaspiro[4.5]decane](/img/structure/B11918569.png)
![2H-Isoxazolo[5,4-B]indole](/img/structure/B11918584.png)
![2-Azaspiro[4.5]decan-8-amine](/img/structure/B11918598.png)


